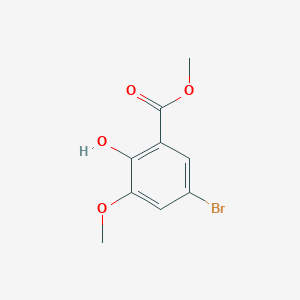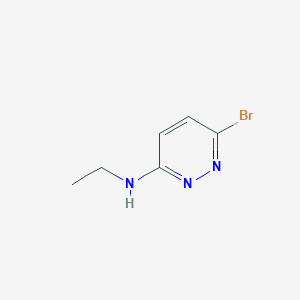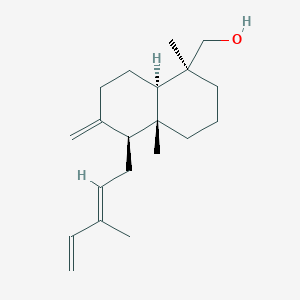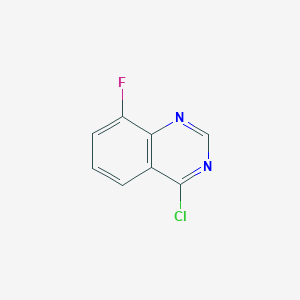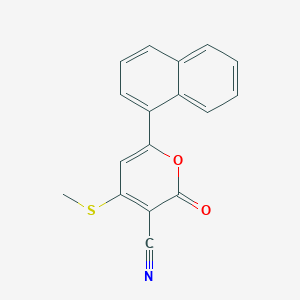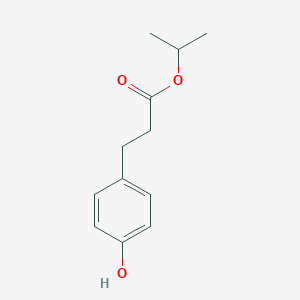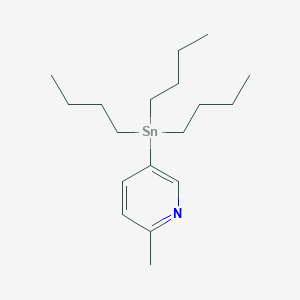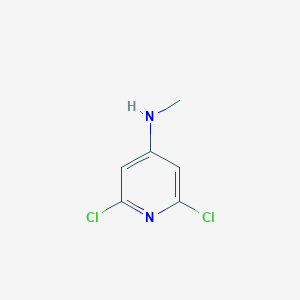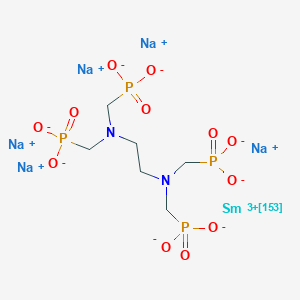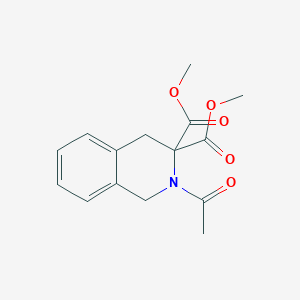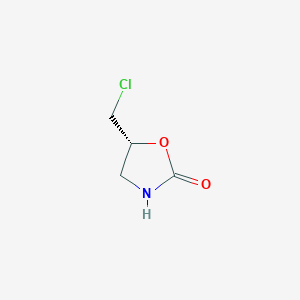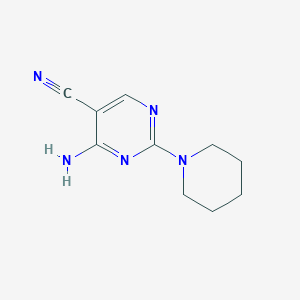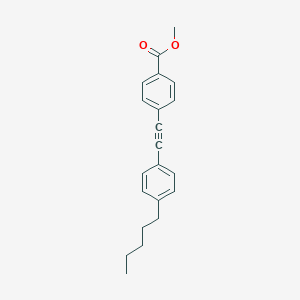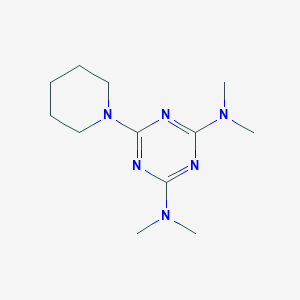![molecular formula C12H16N2O3 B179772 (2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate CAS No. 17123-28-3](/img/structure/B179772.png)
(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate, commonly known as MAPA, is a synthetic amino acid derivative that has been extensively studied for its potential applications in scientific research. MAPA has a unique chemical structure that makes it an ideal candidate for use in a wide range of biochemical and physiological studies.
作用机制
The mechanism of action of MAPA is not fully understood, but it is thought to work by binding to specific amino acid residues in proteins and altering their conformation. This can lead to changes in protein structure and function, which can have a wide range of biochemical and physiological effects.
生化和生理效应
MAPA has been shown to have a wide range of biochemical and physiological effects, including the ability to modulate protein-protein interactions, alter enzyme activity, and regulate gene expression. These effects make MAPA an important tool for studying various biological processes, including signal transduction, gene regulation, and protein folding.
实验室实验的优点和局限性
One of the main advantages of using MAPA in lab experiments is its ability to selectively target specific amino acid residues in proteins. This allows researchers to study the effects of specific modifications on protein structure and function, which can provide valuable insights into the mechanisms underlying various biological processes. However, one of the main limitations of using MAPA is its relatively high cost, which can make it difficult to use in large-scale experiments.
未来方向
There are many potential future directions for research involving MAPA. One promising area of research is the development of new methods for synthesizing MAPA, which could lead to more cost-effective production and wider use in scientific research. Additionally, there is a need for further studies to elucidate the precise mechanism of action of MAPA and to explore its potential applications in various areas of biology and medicine.
合成方法
MAPA can be synthesized using a variety of different methods, but one of the most commonly used approaches involves the reaction of N-methylalanine with acetic anhydride to form N-methyl-N-acetylanaline. This compound can then be reacted with glycine methyl ester to form MAPA.
科学研究应用
MAPA has been used extensively in scientific research due to its unique chemical properties. One of the most promising applications of MAPA is in the study of protein structure and function. MAPA can be used as a probe to study the interactions between proteins and other molecules, which can provide valuable insights into the mechanisms underlying various biological processes.
属性
CAS 编号 |
17123-28-3 |
|---|---|
产品名称 |
(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate |
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C12H16N2O3/c1-13-8-11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI 键 |
ZAFCADKAZRAFFU-JTQLQIEISA-N |
手性 SMILES |
C[NH2+]CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-] |
SMILES |
C[NH2+]CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-] |
规范 SMILES |
C[NH2+]CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



